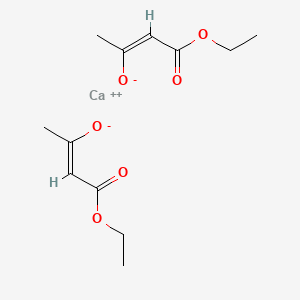
Calcium ethyl acetoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium ethyl acetoacetate is an organic compound that is the calcium salt of ethyl acetoacetate. It is used in various chemical reactions and industrial applications due to its unique properties. This compound is particularly significant in organic synthesis and as a precursor in the production of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium ethyl acetoacetate can be synthesized through the reaction of ethyl acetoacetate with calcium hydroxide. The reaction typically involves mixing ethyl acetoacetate with an aqueous solution of calcium hydroxide, followed by heating and stirring to ensure complete reaction. The product is then isolated by filtration and drying.
Industrial Production Methods
On an industrial scale, the production of this compound involves the same basic principles but is carried out in larger reactors with controlled temperatures and pressures to optimize yield and purity. The use of continuous reactors and automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Calcium ethyl acetoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Condensation Reactions: It is involved in condensation reactions, such as the Biginelli reaction, where it reacts with aldehydes and urea to form dihydropyrimidinones.
Reduction Reactions: It can be reduced to form ethyl 3-hydroxybutyrate.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and amines.
Catalysts: Lewis acids and Brønsted acids are often used as catalysts in condensation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in reduction reactions.
Major Products
Dihydropyrimidinones: Formed through the Biginelli reaction.
Ethyl 3-hydroxybutyrate: Formed through reduction reactions.
Scientific Research Applications
Calcium ethyl acetoacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of calcium ethyl acetoacetate involves its ability to form enolates, which are highly reactive intermediates in organic synthesis. The enolate form can undergo various nucleophilic addition and substitution reactions, making it a versatile reagent in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: The parent compound, which is widely used in organic synthesis.
Methyl acetoacetate: Similar in structure but with a methyl group instead of an ethyl group.
Diethyl malonate: Another β-keto ester used in similar types of reactions.
Uniqueness
Calcium ethyl acetoacetate is unique due to its calcium salt form, which can influence its solubility and reactivity compared to other similar compounds. This makes it particularly useful in specific industrial applications where these properties are advantageous .
Properties
CAS No. |
16715-59-6 |
|---|---|
Molecular Formula |
C12H18CaO6 |
Molecular Weight |
298.35 g/mol |
IUPAC Name |
calcium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/2C6H10O3.Ca/c2*1-3-9-6(8)4-5(2)7;/h2*4,7H,3H2,1-2H3;/q;;+2/p-2/b2*5-4-; |
InChI Key |
WKYLIJPMLYKABW-SJGYQHGCSA-L |
Isomeric SMILES |
CCOC(=O)/C=C(\[O-])/C.CCOC(=O)/C=C(\[O-])/C.[Ca+2] |
Canonical SMILES |
CCOC(=O)C=C(C)[O-].CCOC(=O)C=C(C)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


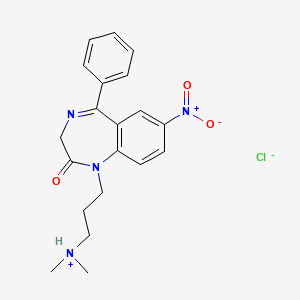
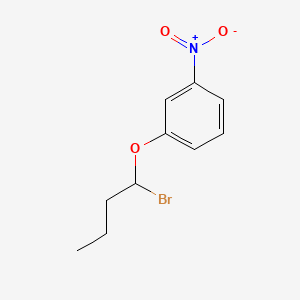

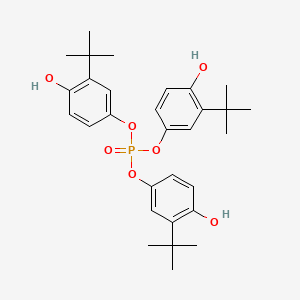
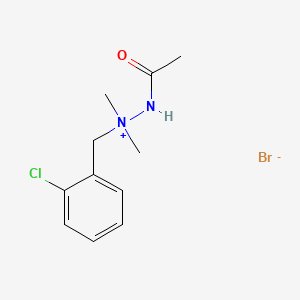

![2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol](/img/structure/B13737514.png)
![2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B13737517.png)

![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
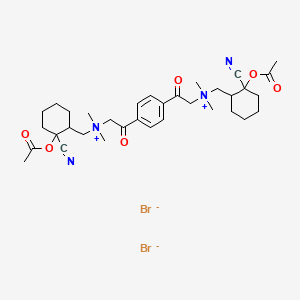

![(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane](/img/structure/B13737552.png)

